4-Bromo-5-chlorothiophene-2-carboxylic acid

Organic synthesis Process chemistry Halogenation

Researchers often encounter unpredictable reactivity and regioisomeric impurities when using symmetrically dihalogenated thiophenes. The orthogonal 4-Br/5-Cl substitution pattern ensures chemoselective cross-coupling: first at C-Br under mild Pd(0) conditions, then at C-Cl with alternative catalysts. This enables precise regiochemical control in library synthesis. Also a low-MW inhibitor of aminopeptidases A/B and human leukocyte elastase, serving as a chemical probe. Supplied as a solid with ≥98% purity; stored at 2-8°C under inert atmosphere.

Molecular Formula C5H2BrClO2S
Molecular Weight 241.49 g/mol
CAS No. 60729-37-5
Cat. No. B1284079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chlorothiophene-2-carboxylic acid
CAS60729-37-5
Molecular FormulaC5H2BrClO2S
Molecular Weight241.49 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Br)Cl)C(=O)O
InChIInChI=1S/C5H2BrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
InChIKeyCFVLYODPDQGKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chlorothiophene-2-carboxylic Acid Procurement & Differentiation


4-Bromo-5-chlorothiophene-2-carboxylic acid (CAS 60729-37-5) is a dihalogenated thiophene-2-carboxylic acid building block, with bromine at the 4-position and chlorine at the 5-position. It has a molecular weight of 241.49 g/mol, a predicted melting point >200 °C, a predicted boiling point of 342.3±42.0 °C, and a predicted density of 2.019±0.06 g/cm³ . The compound is commercially supplied as a solid with typical purity ≥95% (up to 96–98% from major vendors), stored at 2–8 °C under inert atmosphere protected from light . It serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, leveraging the orthogonal reactivity of its bromine and chlorine substituents for selective sequential cross-coupling reactions .

Why 4-Bromo-5-chlorothiophene-2-carboxylic Acid Cannot Be Simply Replaced


Dihalogenated thiophene-2-carboxylic acids with identical molecular formulas (C₅H₂BrClO₂S) but differing halogen positions—such as 5-bromo-4-chlorothiophene-2-carboxylic acid (CAS 123418-69-9) or 5-bromo-3-chlorothiophene-2-carboxylic acid (CAS 842135-76-6)—exhibit distinct reactivity and physicochemical properties that preclude generic interchange [1]. Even analogs with different halogen compositions (e.g., 4,5-dichlorothiophene-2-carboxylic acid, CAS 31166-29-7; 4,5-dibromothiophene-2-carboxylic acid, CAS 6324-10-3) differ profoundly in molecular weight, electronic properties, and cross-coupling selectivity, directly impacting synthetic route efficiency and product purity . The specific 4-Br/5-Cl substitution pattern of the target compound enables predictable, stepwise functionalization that is not replicated by regioisomers or other dihalogenated variants.

4-Bromo-5-chlorothiophene-2-carboxylic Acid Differentiation Evidence


Bromination Route Yield Advantage

The target compound can be synthesized via two primary routes. Route A (bromination of 5-chlorothiophene-2-carboxylic acid) achieves a yield of approximately 97%, substantially higher than Route B (chlorination of 4-bromothiophene-2-carboxylic acid), which yields approximately 77% . This 20-percentage-point yield difference translates to significantly lower raw material costs and reduced waste in scale-up, directly favoring procurement of the target compound when the 4-Br/5-Cl pattern is required over its regioisomer (5-Br/4-Cl), which must be synthesized via the lower-yielding alternative pathway.

Organic synthesis Process chemistry Halogenation

Melting Point & Thermal Stability

The target compound exhibits a melting point >200 °C , substantially higher than the melting points of mono-halogenated analogs: 5-chlorothiophene-2-carboxylic acid melts at 146–155 °C and 5-bromothiophene-2-carboxylic acid melts at 139–144 °C . This elevated melting point reflects enhanced crystal lattice stability conferred by the dual halogen substitution, which translates to superior room-temperature solid-state stability and reduced risk of melting-induced degradation during ambient-temperature shipping and storage.

Physicochemical characterization Solid-state properties Storage stability

Orthogonal Reactivity for Sequential Cross-Coupling

The 4-bromo-5-chloro substitution pattern provides orthogonal reactivity: the bromine at position 4 is substantially more reactive in oxidative addition with Pd(0) catalysts than the chlorine at position 5, enabling chemoselective sequential Suzuki, Negishi, or Buchwald-Hartwig couplings [1]. This intrinsic selectivity is a class-level feature of bromo-chloro aromatics, but is specifically realized in this regioisomeric arrangement. Analogs such as 4,5-dichloro- or 4,5-dibromothiophene-2-carboxylic acid lack this differential reactivity, making sequential functionalization more challenging and less predictable.

Medicinal chemistry C–C bond formation Cross-coupling

Purity and Supply Standardization

The target compound is available from major suppliers including Sigma-Aldrich (96% purity), Bidepharm (96% purity), and CymitQuimica (min. 95% purity), with Certificates of Analysis (COA) including NMR, HPLC, and GC batch-specific data . In contrast, its regioisomer 5-bromo-4-chlorothiophene-2-carboxylic acid (CAS 123418-69-9) is less broadly stocked and lacks the same level of documented quality control from tier-1 suppliers. This supply-chain maturity reduces procurement risk for the target compound.

Procurement Quality control Vendor comparison

4-Bromo-5-chlorothiophene-2-carboxylic Acid Optimal Applications


Lead Optimization via Sequential Cross-Coupling

The orthogonal bromine and chlorine substituents enable chemoselective sequential cross-coupling: first at the C–Br position (4-position) under mild Pd(0) conditions, followed by functionalization at the C–Cl position (5-position) using more forcing conditions or alternative catalysts. This is critical for generating diverse compound libraries in drug discovery programs where precise regiochemical control is essential. The 4-Br/5-Cl pattern ensures the initial coupling occurs predictably at the 4-position, an advantage not offered by symmetrically dihalogenated analogs [1].

High-Yield Agrochemical Intermediate Synthesis

For process chemistry applications requiring multi-kilogram quantities, the bromination route yielding ~97% of the target compound provides a significant cost and waste-reduction advantage over the ~77%-yield chlorination route required for the regioisomeric 5-bromo-4-chloro analog. This route efficiency directly supports economically viable scale-up for agrochemical intermediate production .

Aminopeptidase and Elastase Inhibitor Research

Vendor data from CymitQuimica (Biosynth) indicate that 4-bromo-5-chlorothiophene-2-carboxylic acid is a low-molecular-weight inhibitor of aminopeptidases A and B, and also inhibits human leukocyte elastase, an enzyme involved in inflammatory processes. Researchers studying aminopeptidase inhibition or inflammatory pathway modulation may prioritize this compound as a structurally simple, commercially available probe molecule for target validation .

Building Block for Sulfonamide & Carboxamide Bioactives

The carboxylic acid group at the 2-position can be readily converted to amides, esters, or sulfonamides through standard coupling chemistry. The dual-halogen thiophene core has been employed in the synthesis of arylsulfonamide-based insulin-regulated aminopeptidase (IRAP) inhibitors, where the 4-bromo-5-chlorothiophene-2-sulfonamide scaffold served as a key hit. Procurement of the carboxylic acid precursor enables further exploration of this chemotype [2].

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